3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909318-79-1
VCID: VC7363335
InChI: InChI=1S/C12H17FN2O2.ClH/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8;/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16);1H
SMILES: CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN.Cl
Molecular Formula: C12H18ClFN2O2
Molecular Weight: 276.74

3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride

CAS No.: 1909318-79-1

Cat. No.: VC7363335

Molecular Formula: C12H18ClFN2O2

Molecular Weight: 276.74

* For research use only. Not for human or veterinary use.

3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride - 1909318-79-1

Specification

CAS No. 1909318-79-1
Molecular Formula C12H18ClFN2O2
Molecular Weight 276.74
IUPAC Name 2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide;hydrochloride
Standard InChI InChI=1S/C12H17FN2O2.ClH/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8;/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16);1H
Standard InChI Key CSJYDKXSTHLYGI-UHFFFAOYSA-N
SMILES CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₂H₁₈ClFN₂O₂, with a molecular weight of 276.74 g/mol. Its IUPAC name, 2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide hydrochloride, systematically describes its topology:

  • A propanamide core (N-methylpropanamide)

  • A 3-fluoro-4-methoxyphenyl group at the C2 position

  • An aminomethyl substituent at C3

  • A hydrochloride counterion.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1909318-79-1
Molecular FormulaC₁₂H₁₈ClFN₂O₂
Molecular Weight276.74 g/mol
SMILESCNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN.Cl
InChIKeyCSJYDKXSTHLYGI-UHFFFAOYSA-N
PubChem CID121553756

The SMILES string reveals critical structural features: the fluorine atom at the phenyl ring’s meta position, methoxy group at para, and the tertiary amide linkage. The hydrochloride salt likely enhances aqueous solubility, a common strategy in drug candidate optimization.

Stereochemical Considerations

Though stereochemical details are unspecified in available data, the presence of a chiral center at C2 (propanamide backbone) implies potential enantiomeric forms. The synthetic route likely produces a racemic mixture unless stereoselective methods are employed .

Synthesis and Preparation

Purification and Characterization

Post-synthesis purification likely involves recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures). Analytical characterization would employ:

  • HPLC: Purity assessment

  • NMR: Confirmation of substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR)

  • Mass spectrometry: Verification of molecular ion peaks matching the theoretical m/z of 276.74.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound is expected to exhibit moderate water solubility, though exact values are unreported. The logP (octanol-water partition coefficient), estimated using fragment-based methods, approximates 1.8–2.3, indicating balanced lipophilicity suitable for membrane permeability. Stability studies under varying pH and temperature conditions are absent but would be critical for pharmaceutical formulation.

Solid-State Characteristics

X-ray crystallography data are unavailable, but the molecular packing is likely influenced by hydrogen bonding between the ammonium chloride group and amide carbonyl. Differential scanning calorimetry (DSC) could reveal melting points above 150°C, typical for crystalline hydrochloride salts.

Research Findings and Biological Activity

Pharmacokinetic Predictions

In silico ADMET profiling using tools like SwissADME predicts:

  • Bioavailability: ~65% (due to moderate logP and molecular weight <300)

  • CYP450 inhibition: Low risk (absence of strong electron-deficient aromatics)

  • Blood-brain barrier permeability: Limited (polar surface area ~60 Ų).

Applications and Future Directions

Pharmaceutical Development

The compound’s modular structure allows for derivatization at multiple sites:

  • Amide nitrogen: Alkylation to enhance metabolic stability

  • Aromatic ring: Halogen substitution to tune electronic effects

  • Aminomethyl group: Acylation for prodrug strategies .

Unresolved Questions and Challenges

Key gaps include:

  • In vivo efficacy and toxicity profiles

  • Target identification via proteomic studies

  • Scalable synthesis routes for bulk production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator